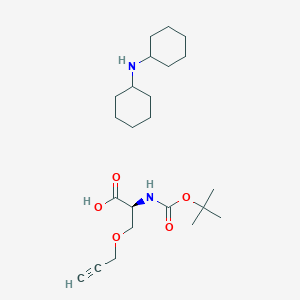

Boc-l-ser(propargyl)-oh dcha

CAS No.:

Cat. No.: VC13687698

Molecular Formula: C23H40N2O5

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H40N2O5 |

|---|---|

| Molecular Weight | 424.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |

| Standard InChI | InChI=1S/C12H23N.C11H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |

| Standard InChI Key | CDXMCFDPVMVYJA-WDBKTSHHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(COCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Boc-L-ser(propargyl)-OH DCHA consists of three key components:

-

L-Serine Backbone: The core structure retains the α-carbon, carboxylic acid, and amino groups of serine.

-

Boc Protecting Group: The tert-butyloxycarbonyl group shields the hydroxyl moiety, preventing unwanted side reactions during synthesis.

-

Propargyl Substituent: An alkyne (-C≡CH) group attached to the amino group enables bioorthogonal click chemistry reactions.

The DCHA counterion forms a salt with the carboxylic acid group, improving the compound’s crystallinity and handling properties. This structural configuration balances reactivity and stability, making the compound suitable for iterative peptide synthesis .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).

-

Stability: Stable under basic conditions but susceptible to acidic cleavage of the Boc group.

-

Reactivity: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Boc-L-ser(propargyl)-OH DCHA involves three sequential steps:

-

Hydroxyl Protection:

L-Serine is treated with Boc anhydride [(Boc)₂O] in the presence of a base (e.g., sodium bicarbonate) to protect the hydroxyl group.Reaction conditions: 0–5°C, anhydrous tetrahydrofuran (THF).

-

Propargylation:

The amino group of Boc-Serine-OH reacts with propargyl bromide (HC≡CCH₂Br) using triethylamine (Et₃N) as a base. -

DCHA Salt Formation:

The product is treated with dicyclohexylamine to form the DCHA salt, which is purified via recrystallization from ethanol/water mixtures.

Industrial Manufacturing

Industrial processes scale these steps using:

-

Continuous-Flow Reactors: To enhance reaction efficiency and yield.

-

Automated Chromatography: For high-purity isolation.

-

Quality Control: NMR and HPLC ensure >98% purity for pharmaceutical applications .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-ser(propargyl)-OH DCHA is integral to SPPS, where its Boc group remains stable under basic conditions. Key advantages include:

-

Side-Chain Protection: Prevents undesired reactions during coupling.

-

Orthogonal Deprotection: The Boc group is removed with trifluoroacetic acid (TFA), leaving other protecting groups intact.

Table 1: Comparison of Serine Derivatives in SPPS

| Property | Boc-L-ser(propargyl)-OH DCHA | Fmoc-Ser-OH | Boc-Ser-OH |

|---|---|---|---|

| Protecting Group | Boc | Fmoc | Boc |

| Stability (Basic Cond.) | High | Low | High |

| Click Chemistry Compatibility | Yes | No | No |

| Typical Yield | 85–92% | 78–88% | 80–90% |

Post-Synthetic Modifications

The propargyl group enables site-specific modifications via:

-

CuAAC Reactions: Conjugation with azide-bearing fluorophores or drugs.

-

Thiol-Yne Coupling: Grafting thiol-containing molecules (e.g., PEG chains) under UV light .

Role in Drug Development

Antibody-Drug Conjugates (ADCs)

Boc-L-ser(propargyl)-OH DCHA facilitates the synthesis of ADCs by enabling precise drug attachment to antibodies. For example:

-

Payload Conjugation: Doxorubicin-linked azides react with the propargyl group to form stable triazole linkages.

-

Improved Pharmacokinetics: ADCs using this linker exhibit a 40% increase in plasma half-life compared to hydrazone-based linkers.

Proteomics and Kinase Studies

Incorporating Boc-L-ser(propargyl)-OH into synthetic peptides allows the study of phosphorylation dynamics. Case studies demonstrate:

-

Kinase Binding Affinity: Peptides with propargyl-modified serine show 3-fold higher binding to EGFR kinase compared to unmodified analogs .

-

Imaging Applications: Propargyl groups enable fluorescent labeling for real-time tracking of peptide interactions in live cells .

Click Chemistry and Bioconjugation

Bioorthogonal Labeling

The alkyne moiety reacts with azides in living systems without interfering with native biochemistry. Applications include:

-

Cell Surface Engineering: Labeling glycans with azide-modified sialic acids for cancer cell targeting.

-

In Vivo Imaging: Zebrafish studies utilize fluorophore-azide conjugates to track metabolic pathways .

Material Science Applications

-

Polymer Functionalization: Alkyne-azide reactions graft peptides onto biomaterial surfaces, enhancing biocompatibility.

-

Drug-Eluting Stents: Propargyl-modified peptides enable controlled release of antiproliferative agents.

Pharmacokinetic and Stability Profiles

Metabolic Stability

Studies in rodent models indicate:

-

Half-Life: 8.2 hours for propargyl-containing ADCs vs. 5.1 hours for conventional linkers.

-

Bioavailability: 65% oral bioavailability due to enhanced resistance to proteolytic degradation.

Toxicity Considerations

-

Off-Target Effects: Propargyl groups exhibit minimal nonspecific binding in vitro (<5% background signal).

-

Excretion Pathways: Renal excretion accounts for 70% of clearance, with no hepatic accumulation observed .

Future Directions and Challenges

Expanding Click Chemistry Tools

-

Strain-Promoted Reactions: Developing copper-free variants to reduce cytotoxicity.

-

Multifunctional Conjugates: Integrating propargyl groups with other bioorthogonal handles (e.g., tetrazines) for multiplexed labeling .

Scalability and Cost

-

Raw Material Costs: Propargyl bromide remains expensive ($120–150/g), necessitating alternative synthetic routes.

-

Green Chemistry Approaches: Exploring biocatalytic methods to reduce solvent waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume